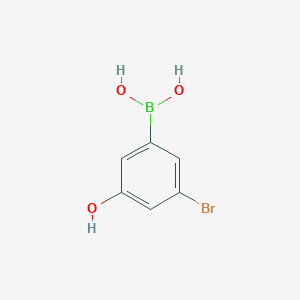

3-Bromo-5-hydroxyphenylboronic acid

Description

Overview of the Chemical Landscape of Substituted Hydroxyphenylboronic Acids

Within the broad class of arylboronic acids, hydroxyphenylboronic acids represent a particularly important subclass. The presence of a hydroxyl group (-OH) in addition to the boronic acid moiety introduces a new layer of functionality and reactivity. This dual functionality allows for a wider range of chemical transformations and applications.

The synthesis of substituted hydroxyphenylboronic acids typically involves the protection of the hydroxyl group, followed by a borylation reaction, and subsequent deprotection. google.com Common starting materials include bromophenols, which can be converted to the corresponding boronic acids through methods like Grignard reagent formation followed by reaction with a borate (B1201080) ester, or through palladium-catalyzed coupling reactions with diboron (B99234) reagents. google.comchemicalbook.com

Hydroxyphenylboronic acids are utilized in a variety of synthetic applications. For instance, 4-hydroxyphenylboronic acid is a reactant in Suzuki-Miyaura and Stille coupling reactions, as well as palladium-catalyzed aminocarbonylation and cross-coupling reactions. sigmaaldrich.comchemicalbook.com It has also been employed in the preparation of inhibitors for enzymes implicated in cancer and bacterial infections. sigmaaldrich.comchemicalbook.com The hydroxyl group can also participate in reactions, such as etherification or esterification, to further modify the molecule's structure and properties.

The table below provides a summary of some common hydroxyphenylboronic acids and their key identifiers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Hydroxyphenylboronic acid | 89466-08-0 | C₆H₇BO₃ | 137.93 |

| 3-Hydroxyphenylboronic acid | 87199-18-6 | C₆H₇BO₃ | 137.93 innospk.com |

| 4-Hydroxyphenylboronic acid | 71597-85-8 | C₆H₇BO₃ | 137.93 sigmaaldrich.commerckmillipore.com |

| 4-Fluoro-2-hydroxyphenylboronic acid | N/A | C₆H₆BFO₃ | 155.92 |

| (4-Hydroxy-2-methyl)phenylboronic acid | 85392-69-8 | C₇H₉BO₃ | 151.96 |

Specific Research Focus on 3-Bromo-5-hydroxyphenylboronic Acid

Among the diverse array of substituted hydroxyphenylboronic acids, this compound has garnered specific research interest due to its unique trifunctional nature, possessing a boronic acid, a hydroxyl group, and a bromine atom. This combination of functional groups on a single aromatic ring makes it a highly versatile building block for the synthesis of complex, multi-substituted aromatic compounds.

The bromine atom serves as a handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at this position. The hydroxyl group can be used for derivatization or can influence the electronic properties of the molecule. The boronic acid group, as previously discussed, is a key participant in Suzuki-Miyaura coupling and other transformations.

The strategic placement of these three functional groups allows for sequential and site-selective reactions, providing a powerful tool for the construction of intricate molecular architectures. Research involving this compound often focuses on its application in the synthesis of novel pharmaceutical intermediates and complex organic materials where precise control over substitution patterns is crucial.

Below are the key chemical identifiers for this compound.

| Property | Value |

| CAS Number | 2096341-66-9 bldpharm.com |

| Molecular Formula | C₆H₆BBrO₃ bldpharm.com |

| Molecular Weight | 216.83 g/mol bldpharm.com |

| Synonyms | (3-Bromo-5-hydroxyphenyl)boronic acid |

Properties

IUPAC Name |

(3-bromo-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZFFUITZWZGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Hydroxyphenylboronic Acid and Its Precursors

Strategies for the Preparation of Arylboronic Acids

Several robust methods exist for the synthesis of arylboronic acids, each with its own advantages and limitations. These strategies can be broadly categorized into three main approaches: the trapping of organometallic reagents, the palladium-catalyzed borylation of aryl halides, and the direct C-H functionalization of aromatic rings.

One of the most traditional and widely used methods for preparing arylboronic acids involves the reaction of a pre-formed organometallic reagent with an electrophilic boron species, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. orgsyn.org This is followed by acidic hydrolysis to yield the desired boronic acid. The two primary types of organometallic reagents used for this purpose are Grignard reagents and organolithium reagents. nih.gov

The synthesis of arylboronic acids via Grignard reagents involves the reaction of an arylmagnesium halide with a trialkyl borate. nih.gov This method is initiated by forming the Grignard reagent from the corresponding aryl bromide or iodide. orgsyn.org For instance, 3-bromophenylboronic acid can be synthesized from 1,3-dibromobenzene (B47543) by reacting it with magnesium. chemicalbook.com The resulting Grignard reagent is then treated with a borate ester at low temperatures, followed by acidic workup. nih.govorgsyn.org A general protocol for this borylation involves the use of LiCl to facilitate the formation of the Grignard reagent from arylbromides, enabling the synthesis of various arylboronic acids in high yields at 0°C. organic-chemistry.org

Organolithium reagents, typically formed via halogen-lithium exchange or direct deprotonation, offer an alternative route to arylboronic acids. orgsyn.orgnih.gov This method is particularly useful for substrates that are not amenable to Grignard formation. The process involves reacting an aryl halide, such as 1,3-dibromobenzene, with an alkyllithium reagent like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78°C) to generate an aryllithium species. chemicalbook.com This intermediate is then quenched with a trialkyl borate, followed by hydrolysis to afford the arylboronic acid. orgsyn.orgchemicalbook.com This approach has been successfully applied to the multigram scale synthesis of various building blocks using continuous flow chemistry, which allows for rapid reaction times. organic-chemistry.org

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the synthesis of arylboronic esters. orgsyn.orgorganic-chemistry.org This method involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgresearchgate.net The resulting boronic esters, such as pinacol (B44631) esters, are stable, can be purified by chromatography, and are often used directly in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.orgchem-station.com

The reaction mechanism is understood to proceed through a Pd(0)/Pd(II) catalytic cycle. rsc.org Key to the success of this reaction is the choice of base, with potassium acetate (B1210297) (KOAc) being commonly used. organic-chemistry.org The mild conditions of the Miyaura borylation allow for the preparation of functionalized boronates that are not accessible through the more reactive organolithium or Grignard intermediates. organic-chemistry.org An alternative, more atom-economical boron source is tetrahydroxydiboron (B82485) [B₂(OH)₄], which can directly yield arylboronic acids from aryl chlorides in a palladium-catalyzed process. researchgate.netnih.govacs.org

Direct C-H borylation represents a highly atom-economical approach to arylboronic acids, as it avoids the need for pre-functionalized aryl halides. orgsyn.orgnih.gov This method typically employs iridium or rhodium catalysts to activate a C-H bond on the aromatic ring, which then reacts with a diboron reagent. rsc.orgorganic-chemistry.org Iridium-catalyzed borylation, for example, can be used to synthesize arylboronic esters from arenes, which can then be converted to arylboronic acids or aryltrifluoroborates in a one-pot sequence. organic-chemistry.orgorganic-chemistry.org This strategy offers excellent functional group tolerance and allows for the synthesis of products with diverse substitution patterns without relying on halogenated starting materials. organic-chemistry.org

Electrophilic Trapping of Organometallic Reagents with Boric Esters.

Precursor Synthesis and Functional Group Protection/Deprotection Strategies Relevant to 3-Bromo-5-hydroxyphenylboronic Acid

The synthesis of this compound is complicated by the presence of the acidic phenolic hydroxyl group. This group is incompatible with the strongly basic and nucleophilic conditions required for the formation of Grignard or organolithium reagents. Therefore, a protection strategy for the hydroxyl group is essential.

A plausible synthetic route starts with a precursor such as 3-bromophenol (B21344) or 3,5-dibromophenol. google.com The phenolic hydroxyl group must first be protected. Common protecting groups for phenols include ethers (e.g., benzyl) or silyl (B83357) ethers. A patent describes a method starting from bromophenol, which is protected with a BOC (tert-butyloxycarbonyl), trimethylsilyl, or benzyl (B1604629) group. google.com

Once the hydroxyl group is masked, the boronic acid moiety can be introduced. If starting from a protected 3-bromophenol, a direct C-H borylation could be attempted, although regioselectivity might be an issue. A more controlled approach would start from a protected 3,5-dibromophenol. In this case, a selective halogen-metal exchange (typically bromine for lithium) can be performed at the 5-position, followed by trapping with a trialkyl borate. chemicalbook.com Alternatively, a Miyaura borylation could be employed.

After the formation of the protected boronate ester, the final step is the deprotection of the hydroxyl group and hydrolysis of the boronate ester to the boronic acid. The choice of deprotection conditions depends on the protecting group used. chem-station.com For example, a benzyl ether can be cleaved by hydrogenolysis, while a silyl ether is typically removed with fluoride (B91410) ions. Acidic hydrolysis is generally used to convert the boronate ester to the boronic acid. orgsyn.orgchem-station.com The use of protecting groups that can be removed under mild conditions is crucial to avoid decomposition of the final product. researchgate.netgoogle.com

Protection of Hydroxyl and Boronic Acid Moieties (e.g., Pinacol Esters)

To prevent unwanted reactions of the hydroxyl and boronic acid groups during synthesis, protecting groups are frequently employed. google.com Boronic acids, in particular, can be unstable under certain conditions and are prone to side reactions. chem-station.com

One of the most common and effective strategies for protecting boronic acids is the formation of a pinacol ester . chem-station.com This is achieved by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The resulting cyclic boronic ester, a 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is significantly more stable than the corresponding free boronic acid. researchgate.netwiley-vch.dewiley-vch.dechemicalbook.com Pinacol esters are generally stable enough to withstand purification by column chromatography and are often used directly in subsequent reactions like the Suzuki-Miyaura cross-coupling. chem-station.com The increased steric hindrance around the boron atom provided by the pinacol group shields it from unwanted reactions. google.comresearchgate.net

The hydroxyl group can also be protected using various standard protecting groups, such as tert-butyldimethylsilyl (TBDMS) or benzyl (Bn) ethers, to prevent its acidic proton from interfering with organometallic reagents used in subsequent steps. google.com A patent describes a method starting from bromophenol, where the hydroxyl group is protected with a BOC (tert-butyloxycarbonyl), trimethylsilyl, or benzyl group before proceeding with the formation of the boronic acid. google.com

The use of pinacol esters as protecting groups for boronic acids offers several advantages:

Increased Stability: Pinacol boronates are more resistant to oxidation and protodeboronation compared to free boronic acids. researchgate.net

Ease of Handling: They are often crystalline solids or high-boiling liquids, making them easier to handle and purify than the corresponding boronic acids. wiley-vch.dewiley-vch.de

Compatibility: They are compatible with a wide range of reaction conditions, allowing for further functionalization of the molecule. enamine.net

Table 1: Common Protecting Groups for Hydroxyl and Boronic Acid Moieties

| Functional Group | Protecting Group | Abbreviation | Key Features |

| Boronic Acid | Pinacol | pin | Forms a stable cyclic ester, resistant to protodeboronation. chem-station.comresearchgate.net |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | A common and robust silicon-based protecting group. |

| Hydroxyl | Benzyl | Bn | Stable to a wide range of conditions, removed by hydrogenolysis. google.com |

| Hydroxyl | tert-Butoxycarbonyl | BOC | Can be used to protect phenolic hydroxyl groups. google.com |

Halogen-Lithium Exchange Strategies

A primary method for introducing the boronic acid group onto the aromatic ring is through a halogen-lithium exchange reaction. acs.orgwikipedia.org This reaction involves treating an aryl halide, in this case, a protected 3-bromo-5-hydroxyphenol derivative, with an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium. google.comwikipedia.org This exchange generates a highly reactive aryllithium intermediate.

The aryllithium species is then quenched with a boron electrophile, such as trimethyl borate or triisopropyl borate, to form a boronate ester. acs.orgnih.govorgsyn.org Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired boronic acid. nih.gov

The general sequence of events is as follows:

Protection: The hydroxyl group of 3-bromophenol is protected.

Halogen-Lithium Exchange: The protected 3-bromophenol derivative reacts with an organolithium reagent at low temperatures (e.g., -78 °C) to form the corresponding aryllithium. acs.orgnih.gov The rate of this exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

Borylation: The aryllithium is trapped with a trialkyl borate. acs.orgnih.gov

Deprotection/Hydrolysis: The protecting groups are removed, and the boronate ester is hydrolyzed to afford the final this compound. google.com

A patent describes a synthesis of 3-hydroxyphenylboronic acid where 3-bromophenol is first treated with sodium hydride, followed by exchange with sec-butyl lithium bromide at a very low temperature and subsequent reaction with trimethyl borate, resulting in a 58% yield after acidification. google.com

Considerations in the Synthesis of this compound

The synthesis of this compound is not without its challenges. Careful control of reaction conditions is necessary to minimize side reactions that can significantly lower the yield of the desired product.

Attenuation of Over-Alkylation to Borinic Esters

A potential side reaction during the borylation step is the over-alkylation of the borate intermediate. After the initial reaction of the aryllithium with the trialkyl borate to form the boronate ester, a second equivalent of the aryllithium can react with the newly formed boronate ester. This leads to the formation of a borinic ester (Ar₂B-OR). A third addition can even lead to a triarylborane (Ar₃B). These over-alkylation products are generally undesirable byproducts.

To minimize over-alkylation, the reaction is typically carried out at very low temperatures (e.g., -78 °C), and the trialkyl borate is added slowly to a solution of the pre-formed aryllithium reagent. This "normal addition" protocol ensures that the concentration of the aryllithium reagent is kept low relative to the borate ester, thus disfavoring the second addition. An "inverse addition" (adding the aryllithium to the borate) can sometimes lead to higher yields of the desired boronic acid by keeping the boronate ester concentration low.

Control of Protodeboronation During Synthesis

Protodeboronation , the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common and often problematic side reaction in the synthesis and application of arylboronic acids. wikipedia.org This reaction can be promoted by acidic or basic conditions and is influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.orgrsc.org

In the synthesis of this compound, protodeboronation can occur during the workup or purification stages, especially if harsh acidic or basic conditions are used for deprotection or hydrolysis. wikipedia.org The presence of the electron-withdrawing bromine atom can influence the susceptibility of the C-B bond to cleavage.

Several strategies can be employed to control protodeboronation:

Use of Boronic Esters: As mentioned earlier, converting the boronic acid to a more stable ester, such as a pinacol ester, significantly reduces the rate of protodeboronation. researchgate.neted.ac.uk The steric bulk of the pinacol group protects the boron center from attack. researchgate.net

pH Control: Careful control of the pH during workup and purification is crucial. wikipedia.org For some boronic acids, protodeboronation is fastest at neutral or slightly basic pH. wikipedia.org

Slow-Release Strategies: In some applications, "slow-release" strategies using MIDA (N-methyliminodiacetic acid) boronate esters or organotrifluoroborates can be employed to maintain a low concentration of the reactive free boronic acid, thereby minimizing protodeboronation. wikipedia.org

By carefully selecting protecting groups, controlling the reaction conditions of the halogen-lithium exchange and borylation steps, and being mindful of the potential for protodeboronation, this compound can be synthesized efficiently.

Reactivity and Reaction Mechanisms of 3 Bromo 5 Hydroxyphenylboronic Acid

Cross-Coupling Reactions Involving 3-Bromo-5-hydroxyphenylboronic Acid

This compound is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon bonds. The presence of both a bromo group and a boronic acid moiety on the same molecule allows for its participation in various palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling. nih.govyoutube.comnih.govnih.govnih.govresearchgate.net This type of reaction is fundamental for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The reactivity of this compound can be strategically controlled, enabling either the boronic acid group or the bromo group to react, depending on the chosen coupling partner and reaction conditions. rsc.orguzh.chuzh.ch

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com This reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. researchgate.net The use of this compound in such reactions allows for the introduction of a 3-bromo-5-hydroxyphenyl group onto another molecule or, conversely, for the coupling of another aryl or vinyl group at the position of the bromine atom.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is particularly effective for creating biaryl, styrenyl, and conjugated diene structures. nih.govnih.govnih.govlibretexts.org The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron species with an organic halide. youtube.comresearchgate.net In the context of this compound, this compound can act as the organoboron partner, reacting through its boronic acid group.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

Transmetalation : The next step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. libretexts.orgorganic-chemistry.org The halide on the palladium complex is replaced by the aryl group from the boronate.

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comlibretexts.org

The efficiency and selectivity of the Suzuki-Miyaura coupling of this compound are highly dependent on the reaction conditions. nih.govresearchgate.netnih.gov Key parameters that are often optimized include the choice of palladium catalyst and ligand, the base, and the solvent system. researchgate.netchemistryviews.org

The choice of the palladium source and the associated ligands is critical for a successful Suzuki-Miyaura coupling. While "ligandless" palladium sources like palladium acetate (B1210297) or palladium chloride can be effective in some cases, the use of ligands, particularly phosphine-based ligands, often enhances the catalytic activity and stability of the palladium complex. researchgate.netresearchgate.net

For aryl chlorides, which are generally less reactive than aryl bromides, the use of electron-rich and bulky phosphine (B1218219) ligands is often necessary to promote the oxidative addition step. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings, often exhibiting high activity for challenging substrates. nih.gov The selection of the appropriate catalyst and ligand system can significantly impact the yield and scope of the reaction. nih.govresearchgate.net

Table 1: Common Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Typical Substrates |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Aryl iodides, bromides, triflates |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | Aryl iodides, bromides |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Various phosphine ligands |

| [Pd(NHC)(allyl)Cl] | N-Heterocyclic Carbene (NHC) | Aryl chlorides, amides |

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid. libretexts.orgorganic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). nih.govprinceton.edu The strength and nature of the base can influence the reaction rate and yield. For instance, stronger bases may be required for less reactive boronic acids or aryl halides. nih.gov

The solvent system is also a key parameter. A mixture of an organic solvent and water is often employed. researchgate.net The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active borate species. researchgate.net Common organic solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). youtube.comprinceton.edu The choice of solvent can also affect the selectivity of the reaction in certain cases. nih.gov

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling

| Base | Solvent System | General Applicability |

| K₂CO₃ | Toluene/Water, Dioxane/Water | Widely used for a variety of substrates. researchgate.net |

| Cs₂CO₃ | Dioxane, Toluene | Often effective for less reactive substrates. nih.gov |

| K₃PO₄ | THF, Dioxane | Mild conditions, suitable for sensitive functional groups. princeton.edu |

| NaOH | THF/Water | Strong base, can be effective but may not be compatible with all functional groups. princeton.edu |

A significant advantage of the Suzuki-Miyaura coupling is its high degree of functional group tolerance. nih.govresearchgate.net The reaction can proceed in the presence of a wide range of functional groups, including esters, ketones, amides, nitriles, and hydroxyl groups. nih.govprinceton.edu This compatibility is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies. The hydroxyl group on this compound is generally compatible with Suzuki-Miyaura conditions, although its acidity may necessitate the use of a sufficient amount of base. In some cases, a hydroxyl group can even direct the cross-coupling reaction. nih.gov

Ligand-Free Suzuki Coupling Methodologies.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While traditionally reliant on phosphine or N-heterocyclic carbene ligands to facilitate the catalytic cycle, there is a growing interest in developing ligand-free methodologies to simplify reaction conditions and reduce costs. In the context of this compound, ligand-free Suzuki couplings are of particular interest. These reactions typically utilize a palladium salt, such as palladium(II) acetate or palladium(II) chloride, in a suitable solvent system, often aqueous, with an inorganic base.

The mechanism in the absence of strongly coordinating ligands is thought to involve the formation of palladium nanoparticles or highly active, transient palladium species in solution. The reaction proceeds through the canonical Suzuki-Miyaura catalytic cycle of oxidative addition of an aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. The presence of the hydroxyl group on the phenyl ring of this compound can influence the reaction by affecting the electronic properties of the boronic acid and its solubility in the reaction medium.

Application of Boronic Esters in Suzuki-Miyaura Coupling for Enhanced Stability and Reactivity.

To circumvent issues associated with the free boronic acid, such as protodeboronation and the formation of boroxines, this compound can be converted to its corresponding boronic esters. Pinacol (B44631) esters are the most common protecting group for this purpose. The resulting this compound pinacol ester exhibits enhanced stability, allowing for easier handling, purification, and storage. organicchemistrydata.org

In Suzuki-Miyaura coupling reactions, boronic esters often exhibit different reactivity profiles compared to their corresponding acids. While the transmetalation step is generally slower for boronic esters, they can offer advantages in terms of substrate scope and functional group tolerance. The reaction typically requires a base to facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step. The choice of base and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners. nih.govnih.gov

Below is a representative table of reaction conditions for the Suzuki-Miyaura coupling of arylboronic acid pinacol esters with aryl halides, which can be adapted for this compound pinacol ester.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | High |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Moderate to High |

This table represents typical conditions and yields may vary depending on the specific substrates.

Electrophilic and Nucleophilic Reactivity of the Aryl Ring and Substituents.

The electronic properties of the aryl ring in this compound are influenced by the interplay of the three substituents: the bromo, hydroxyl, and boronic acid groups. The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, while the bromo and boronic acid groups are deactivating and meta-directing.

Reactivity of the Bromine Substituent.

The bromine atom is a versatile functional group. As discussed, it readily participates in transition metal-catalyzed cross-coupling reactions. It can also undergo nucleophilic aromatic substitution under certain conditions, although this is generally less favorable on an electron-rich ring unless activated by strong electron-withdrawing groups or under forcing conditions.

Reactivity of the Hydroxyl Group.

The hydroxyl group is a key functional handle. It can be readily alkylated or acylated to form ethers and esters, respectively. Its acidity allows it to act as a proton donor and can influence the reactivity of the boronic acid group. In the context of cross-coupling reactions, the hydroxyl group can be protected to prevent interference with the catalyst or reagents.

Intrinsic Reactivity of the Boronic Acid Moiety.

The boronic acid group is the defining feature of this compound and is central to its utility in synthesis.

Protodeboronation: A common side reaction for arylboronic acids is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This process is often promoted by acidic or basic conditions and can be influenced by the electronic nature of the aryl group. The presence of both an electron-withdrawing bromine atom and an electron-donating hydroxyl group on the ring will have a combined effect on the rate of protodeboronation. wikipedia.org

Lewis Acidity and pKa: The boron atom in a boronic acid is Lewis acidic and can accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a more nucleophilic boronate species. The pKa of a boronic acid is a measure of its acidity and is an important parameter in understanding its reactivity. The pKa of this compound would be influenced by the electronic effects of the bromo and hydroxyl substituents.

Transmetalation: In Suzuki-Miyaura coupling, the key step is the transmetalation of the aryl group from the boronic acid (or boronate) to the palladium center. The rate of this step is influenced by the electronic and steric properties of the arylboronic acid. The substituents on the phenyl ring of this compound will affect the electron density at the carbon atom attached to the boron, thereby influencing the kinetics of the transmetalation process. acs.orgnih.govillinois.edu

Lewis Acidity and Complexation Behavior (e.g., with Diols)

The boron atom in this compound possesses a vacant p-orbital, rendering it a Lewis acid. This acidity is fundamental to its ability to reversibly form covalent bonds with Lewis bases, most notably with diols, to create cyclic boronate esters. The strength of this interaction is influenced by the electronic properties of the phenyl ring. The presence of an electron-withdrawing bromine atom and an electron-donating hydroxyl group at the meta positions to the boronic acid group modulates the electron density at the boron center, thereby affecting its Lewis acidity and, consequently, its complexation behavior.

The formation of boronate esters is a pH-dependent equilibrium. In aqueous solution, the boronic acid exists in equilibrium with its corresponding anionic boronate species. Both the neutral trigonal boronic acid and the anionic tetrahedral boronate can react with diols, although the reactivity of each species can vary. The stability of the resulting boronate ester is also dependent on the structure of the diol, with catechols (aromatic 1,2-diols) generally forming significantly more stable complexes than aliphatic diols.

Table 1: General Factors Influencing Boronic Acid-Diol Complexation

| Factor | Influence on Complex Stability | Rationale |

| Diol Structure | Aromatic diols (catechols) > Aliphatic diols | The pre-organized geometry and electronic nature of catechols lead to more favorable binding. |

| pH of the Medium | pH-dependent equilibrium | The relative concentrations of the more reactive boronate ion versus the boronic acid are controlled by pH. |

| Substituents on the Phenyl Ring | Electron-withdrawing groups can increase stability | Increased Lewis acidity of the boron center enhances the interaction with the diol. |

| Solvent | Can influence the equilibrium | The polarity and hydrogen-bonding capabilities of the solvent can affect the stability of all species in the equilibrium. |

Stability Considerations: Oxidation and Protodeboronation

Two primary decomposition pathways for arylboronic acids are oxidation and protodeboronation, both of which are relevant to the stability of this compound.

Oxidation:

Arylboronic acids are susceptible to oxidation, a process that converts the boronic acid to the corresponding phenol (B47542). This transformation can be initiated by various oxidizing agents, including reactive oxygen species. The mechanism of oxidation is thought to involve the formation of a boron "ate" complex, followed by the migration of the aryl group from the boron to an oxygen atom. The stability of boronic acids towards oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. While specific kinetic data for the oxidation of this compound is not available, general trends suggest that electron-rich arylboronic acids may be more susceptible to oxidation. The presence of the electron-donating hydroxyl group in this compound might increase its susceptibility to oxidation compared to unsubstituted phenylboronic acid, although the electron-withdrawing bromine atom could counteract this effect to some extent.

Protodeboronation:

Protodeboronation is a reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 3-bromophenol). This process is a known side reaction in many applications of boronic acids, such as Suzuki-Miyaura cross-coupling reactions, and its rate is highly dependent on the reaction conditions, particularly pH. researchgate.net

Table 2: Key Factors Affecting the Stability of Arylboronic Acids

| Degradation Pathway | Influencing Factors | General Trend |

| Oxidation | Oxidizing agents, Substituents on the phenyl ring | Electron-donating groups may increase susceptibility. |

| Protodeboronation | pH, Temperature, Substituents on the phenyl ring | Rate is highly pH-dependent and influenced by the electronic nature of substituents. Can be significant at both high and low pH. researchgate.netmanchester.ac.uknih.gov |

Applications of 3 Bromo 5 Hydroxyphenylboronic Acid in Advanced Organic Synthesis

As a Versatile Organic Building Block for C-C Bond Formation

3-Bromo-5-hydroxyphenylboronic acid is a prime candidate for carbon-carbon bond formation, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and substituted aromatic systems. The boronic acid moiety of the compound readily participates in the catalytic cycle, coupling with a variety of aryl, heteroaryl, or vinyl halides and triflates.

The presence of both a bromine atom and a boronic acid on the same molecule opens up possibilities for sequential, site-selective cross-coupling reactions. Under carefully controlled conditions, the more reactive C-B bond can be coupled first, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. This sequential approach allows for the controlled and stepwise construction of unsymmetrical biaryl compounds.

Below is a representative table illustrating the potential Suzuki-Miyaura coupling reactions of this compound with various coupling partners.

| Entry | Coupling Partner | Catalyst System | Product |

| 1 | Phenyl iodide | Pd(PPh₃)₄, Na₂CO₃ | 3-Bromo-5-hydroxybiphenyl |

| 2 | 4-Methoxyphenyl bromide | Pd(dppf)Cl₂, K₃PO₄ | 3-Bromo-5-hydroxy-4'-methoxybiphenyl |

| 3 | 2-Thienyl triflate | Pd(OAc)₂, SPhos, Cs₂CO₃ | 3-Bromo-5-hydroxy-2-phenylthiophene |

| 4 | Vinyl bromide | Pd(PCy₃)₂, K₂CO₃ | 3-Bromo-5-hydroxystyrene |

Note: The above table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific yields and reaction conditions would require experimental validation.

Synthesis of Complex Molecular Scaffolds and Heterocyclic Systems

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex molecular scaffolds and various heterocyclic systems. The hydroxyl group, in particular, can act as a key functional handle to direct intramolecular cyclization reactions, leading to the formation of oxygen-containing heterocycles such as benzofurans.

For instance, after a Suzuki-Miyaura coupling to introduce an appropriate side chain, the phenolic hydroxyl group can participate in an intramolecular O-arylation or other cyclization strategies to construct the furan (B31954) ring of a benzofuran (B130515). While specific literature examples for this compound are scarce, the general synthetic routes to benzofurans often involve the coupling of a phenol (B47542) with a suitable partner followed by cyclization. nih.govnih.gov

Similarly, this building block can be envisioned as a precursor for indole (B1671886) synthesis. nih.gov Although direct utilization is less common, modification of the hydroxyl group to an amine or a related nitrogen-containing functionality would open pathways to indole and other nitrogen-containing heterocyclic systems through established synthetic methodologies like the Fischer, Bischler-Möhlau, or Larock indole synthesis.

The following table outlines a hypothetical synthetic sequence towards a substituted benzofuran using this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | 2-Ethynylpyridine, Pd(PPh₃)₄, CuI, Et₃N | 3-Bromo-5-hydroxy-1-(2-pyridylethynyl)benzene |

| 2 | Intramolecular Cyclization | Base (e.g., K₂CO₃), Heat | 5-Bromo-7-(2-pyridyl)benzofuran |

Note: This represents a plausible synthetic route based on established methodologies for benzofuran synthesis.

Preparation of Functionalized Aromatic and Heteroaromatic Compounds

The strategic placement of the three functional groups on this compound allows for the preparation of a wide array of functionalized aromatic and heteroaromatic compounds. The bromine atom serves as a versatile handle for a variety of transformations beyond Suzuki coupling, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of alkynyl, alkenyl, and amino functionalities, respectively.

Furthermore, the phenolic hydroxyl group can be readily alkylated, acylated, or converted to a triflate, thereby modifying its electronic properties and providing additional points for synthetic elaboration. The boronic acid itself can be transformed into other functional groups, such as a hydroxyl or a nitro group, further expanding the synthetic utility of this building block. The ability to perform these transformations in a controlled, stepwise manner is key to synthesizing highly substituted and complex aromatic and heteroaromatic structures. nih.gov

Role in Multi-Step Synthetic Sequences and Convergent Synthesis

In the realm of total synthesis and complex molecule construction, this compound can serve as a crucial component in multi-step synthetic sequences. Its trifunctional nature is particularly amenable to convergent synthesis strategies, where different fragments of a target molecule are synthesized separately and then joined together in the later stages.

A powerful approach for managing the reactivity of boronic acids in multi-step synthesis is the use of protecting groups, such as the N-methyliminodiacetic acid (MIDA) group. nih.gov MIDA boronates are exceptionally stable to a wide range of reaction conditions, allowing for complex chemical transformations to be performed on other parts of the molecule without affecting the boronic acid functionality. The MIDA group can then be easily removed under mild conditions to liberate the free boronic acid for a subsequent cross-coupling reaction.

A hypothetical convergent synthesis could involve the protection of the boronic acid of this compound as a MIDA ester. The bromine atom could then be used in a coupling reaction to attach one part of a complex molecule. Subsequently, the hydroxyl group could be functionalized or used to attach a second fragment. Finally, deprotection of the MIDA boronate would reveal the boronic acid, ready for a final Suzuki-Miyaura coupling to complete the synthesis of the target molecule. This approach allows for the efficient and modular assembly of complex structures.

Research Frontiers in Medicinal Chemistry Utilizing 3 Bromo 5 Hydroxyphenylboronic Acid and Its Derivatives

Design and Synthesis of Enzyme Inhibitors and Modulators

The boronic acid moiety is a key pharmacophore in the design of enzyme inhibitors. Its ability to form stable, reversible covalent bonds with active site residues makes it a powerful tool for modulating enzyme function. nih.gov The strategic placement of bromo and hydroxyl substituents on the phenyl ring of 3-bromo-5-hydroxyphenylboronic acid allows for tailored interactions within a target protein, enhancing both potency and selectivity.

Boronic Acid Interactions with Protein Active Sites

The inhibitory activity of boronic acids is primarily directed towards proteases, particularly serine proteases. The boron atom in the boronic acid group is Lewis acidic, making it electrophilic and capable of accepting a pair of electrons from nucleophilic amino acid residues commonly found in enzyme active sites, such as serine, histidine, and lysine. nih.govrsc.org

The most prevalent mechanism of inhibition involves the interaction with a catalytic serine residue. The hydroxyl group of the serine side chain attacks the boron atom, leading to the formation of a stable, tetracoordinated boronate complex. rsc.org This complex mimics the transition state of the enzymatic reaction, effectively blocking the enzyme's catalytic activity. Analysis of protein structures crystallized with boronic acid inhibitors confirms this mode of binding. rsc.org The stability and reversibility of this covalent bond are influenced by the substituents on the phenyl ring, which can affect the Lewis acidity of the boron atom. nih.gov

Exploration of Structure-Activity Relationships for Targeted Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug candidate. For this compound, the phenyl ring serves as a scaffold that can be systematically modified to probe interactions with a target enzyme. The positions of the bromo and hydroxyl groups are critical for directing the molecule's orientation within a binding pocket and forming specific hydrogen bonds or other interactions.

For instance, studies on related salicylic (B10762653) acid-based inhibitors targeting human 20α-hydroxysteroid dehydrogenase (AKR1C1) have shown that the placement of a bromine atom can exploit a selectivity pocket in the enzyme's active site, leading to highly potent and selective inhibition. medchemexpress.com By analogy, the 3-bromo and 5-hydroxy substituents on the this compound scaffold provide distinct vectors for chemical modification to enhance binding affinity and specificity for a given biological target.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration

| Modification Position | Potential Modification | Desired Outcome |

| Boronic Acid Group | Conversion to boronic ester | Improved cell permeability, prodrug strategy |

| Bromo Group (Position 3) | Replacement with Cl, F, I | Modulate steric and electronic properties |

| Hydroxyl Group (Position 5) | Conversion to ether or ester | Alter hydrogen bonding capability, improve pharmacokinetics |

| Phenyl Ring (Other positions) | Addition of alkyl or aryl groups | Increase van der Waals contacts, explore new binding pockets |

Development of Bioactive Compounds as Lead Structures

A "lead structure" is a compound that demonstrates a desired biological activity and serves as the starting point for chemical modifications to develop a drug. The unique combination of a reactive boronic acid group and a modifiable aromatic ring makes this compound an attractive lead structure for various therapeutic areas. nih.gov The success of boronic acid-containing drugs such as the proteasome inhibitor Bortezomib validates this approach. nih.govmdpi.com

Utility in High-Throughput Screening Campaigns

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits" with activity against a biological target. nih.govbmglabtech.com HTS campaigns rely on diverse chemical libraries that contain a wide range of molecular structures. thermofisher.com

Compounds like this compound are valuable additions to these libraries for several reasons:

Unique Mechanism of Action: The ability to form reversible covalent bonds offers a different inhibitory mechanism compared to most non-covalent inhibitors, potentially identifying hits that would otherwise be missed. nih.gov

Chemical Tractability: The presence of the bromo and boronic acid groups allows for straightforward follow-up chemistry to validate initial hits and explore the SAR.

Fragment-Based Potential: The relatively small size of the molecule makes it suitable for fragment-based screening, a technique where smaller, low-affinity compounds are identified and then optimized into higher-affinity leads.

The HTS process involves miniaturized and automated assays, often using microplates, to measure the effect of each compound on a specific biochemical or cellular process. bmglabtech.comagilent.com

Scaffold Diversity for Drug Discovery and Development

The true power of a lead structure lies in its potential for diversification. The this compound scaffold offers multiple points for chemical modification, enabling the creation of large libraries of related compounds for optimization. nih.gov This scaffold diversity is essential for fine-tuning pharmacological properties, such as potency, selectivity, and metabolic stability.

A key reaction for diversifying this scaffold is the Suzuki-Miyaura cross-coupling reaction, where the bromine atom can be replaced with a wide variety of aryl, heteroaryl, or vinyl groups. This allows for the systematic exploration of different substituents to improve interactions with the target protein. Similarly, the hydroxyl and boronic acid groups can be modified to alter solubility, hydrogen-bonding patterns, and pharmacokinetic properties.

Table 2: Potential Diversification of the this compound Scaffold

| Functional Group | Chemical Reaction | Potential New Groups | Purpose of Modification |

| Bromo Group | Suzuki-Miyaura Coupling | Phenyl, Pyridyl, Thienyl, etc. | Explore new binding pockets, increase affinity |

| Hydroxyl Group | Etherification, Esterification | Methoxy, Acetoxy, etc. | Modify solubility, block metabolic sites |

| Boronic Acid | Esterification | Pinacol (B44631) ester, etc. | Create prodrugs, improve stability |

Interactions with Biological Macromolecules (e.g., Protein Binding Studies)

The interactions of this compound and its derivatives are not limited to enzyme active sites. The boronic acid moiety has an intrinsic affinity for any molecule containing 1,2- or 1,3-diols (two hydroxyl groups on adjacent or nearby carbons). nih.gov This property allows these compounds to interact with a broader range of biological macromolecules.

Table 3: Summary of Macromolecular Interactions

| Interacting Macromolecule | Key Functional Group | Type of Interaction | Biological Relevance |

| Serine Proteases | Serine Hydroxyl | Reversible Covalent Boronate Ester | Enzyme Inhibition rsc.org |

| Cell Surface Glycans | cis-Diols on Sugars | Reversible Covalent Boronate Ester | Enhanced Cellular Uptake nih.gov |

| Other Proteins | Nucleophilic Residues (Lysine, Histidine) | Covalent Adduct Formation | Potential Off-Target Effects, Protein Labeling nih.gov |

Theoretical Approaches to Biological Interactions (e.g., Molecular Docking for Insulin (B600854) Stabilization)

In the realm of medicinal chemistry, the exploration of a compound's biological activity is increasingly spearheaded by computational methods. These in silico techniques provide a foundational understanding of molecular interactions, guiding further experimental research. For novel compounds like this compound, theoretical approaches such as molecular docking are invaluable for predicting and elucidating their potential therapeutic applications, including the stabilization of proteins like insulin.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for modeling the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring these poses using a scoring function to estimate the binding affinity.

While specific molecular docking studies on the interaction between this compound and insulin are not extensively documented in publicly available research, the principles of such an investigation can be clearly outlined. The primary objective would be to determine if and how this compound can bind to and stabilize the structure of insulin, a hormone critical for glucose metabolism. Phenylboronic acid derivatives are known to interact with diol-containing molecules, such as saccharides, through the formation of reversible covalent bonds. mdpi.com This reactivity is a key aspect that would be investigated in the context of insulin binding.

A hypothetical molecular docking study would commence with obtaining the three-dimensional crystal structure of human insulin from a repository like the Protein Data Bank. The structure of this compound would be generated and optimized using computational chemistry software. The docking simulation would then be performed, placing the ligand into potential binding pockets on the insulin molecule.

The outcomes of such a study would provide critical data, including:

Binding Affinity: Calculated as a docking score or binding energy (typically in kcal/mol), this value indicates the strength of the interaction between this compound and insulin. A lower binding energy generally suggests a more stable complex.

Binding Pose: The predicted three-dimensional orientation of the ligand within the insulin binding site.

Interacting Residues: Identification of the specific amino acid residues of insulin that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the ligand. The hydroxyl and boronic acid moieties of this compound would be of particular interest for their potential to form hydrogen bonds.

Drawing parallels from computational studies on other bromo-substituted or phenylboronic acid derivatives, it is plausible that the bromine atom could participate in halogen bonding, while the phenyl ring could engage in hydrophobic interactions with nonpolar residues of insulin. nih.govcosmosscholars.com The hydroxyl and boronic acid groups are prime candidates for forming hydrogen bonds with polar or charged amino acid residues. nih.gov

The insights gained from molecular docking would be instrumental in guiding the synthesis of derivatives of this compound with potentially enhanced binding affinity and specificity for insulin. For instance, if the docking study reveals a nearby pocket that is not fully occupied, the parent compound could be chemically modified to include functional groups that can favorably interact with that pocket, thereby improving its potential as an insulin-stabilizing agent.

Below is an illustrative data table representing the type of results that would be generated from a molecular docking study of this compound and its hypothetical derivatives with insulin.

| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (Insulin) | Type of Interaction |

| This compound | -7.2 | -7.5 | His(B10), Leu(B15), Phe(B24) | Hydrogen Bond, Hydrophobic |

| Derivative A | -7.8 | -8.1 | His(B10), Val(B12), Leu(B15), Phe(B24) | Hydrogen Bond, Hydrophobic |

| Derivative B | -6.9 | -7.2 | His(B10), Cys(A7)-Cys(B7) disulfide bridge | Hydrogen Bond, van der Waals |

| Derivative C | -8.1 | -8.5 | His(B10), Leu(B15), Tyr(B16), Phe(B24) | Hydrogen Bond, Hydrophobic, Pi-Stacking |

This theoretical data showcases how computational screening can rank compounds based on their predicted binding affinity and provide a rationale for their interaction, thereby prioritizing them for further experimental validation.

Materials Science Applications of 3 Bromo 5 Hydroxyphenylboronic Acid

Development of Boron-Doped Materials

The incorporation of boron into carbon-based materials, a process known as boron doping, significantly alters their electronic properties and enhances their performance in various applications. Phenylboronic acids serve as excellent precursors for creating these boron-doped materials.

Synthesis of Boron/Nitrogen-Doped Polymer Nano/Microspheres

Boron and nitrogen co-doping is a powerful strategy to create polymeric nanostructures with tailored functionalities. While direct use of 3-Bromo-5-hydroxyphenylboronic acid is not yet widely documented, its close analog, 3-Hydroxyphenylboronic acid (3-HPBA), is a known reagent for synthesizing boron/nitrogen-doped polymer nano/microspheres. sigmaaldrich.com This is typically achieved through a hydrothermal polymerization process involving formaldehyde (B43269) and ammonia. sigmaaldrich.com The presence of both boron (an electron acceptor) and nitrogen (an electron donor) within the polymer matrix creates unique electronic characteristics, making these spheres suitable for applications in catalysis and sensing.

Preparation of Carbon Quantum Dots for Sensing Applications

Carbon quantum dots (CQDs) are fluorescent nanoparticles that have garnered significant attention for their use in sensing technologies. The properties of CQDs can be enhanced by doping them with heteroatoms like boron. Phenylboronic acids are effective precursors for creating boron-doped CQDs (B-CQDs). For instance, 3-Hydroxyphenylboronic acid is used to prepare CQDs for the selective sensing of fructose. sigmaaldrich.com In a typical hydrothermal synthesis, the boronic acid precursor is heated, leading to the formation of small, fluorescent carbon-based dots with boron atoms integrated into their structure. nih.govyoutube.com These B-CQDs often exhibit high quantum yields and can be used as fluorescent probes for detecting various analytes, from metal ions to biomolecules. nih.govrsc.org The synthesis is generally straightforward, environmentally friendly, and can be performed with simple organic precursors. youtube.comyoutube.comnih.gov

Table 1: Examples of Boron-Doped Carbon Quantum Dots from Phenylboronic Acid Precursors

| Precursor | Doping | Target Analyte | Detection Method | Reference |

|---|---|---|---|---|

| 3-Hydroxyphenylboronic Acid | Boron | Fructose | Fluorescence Quenching | sigmaaldrich.com |

| Phenylboronic Acid | Boron | Amoxicillin | Fluorescence Enhancement | nih.gov |

Functional Materials for Sensing and Biosensing

The ability of the boronic acid group to form reversible covalent bonds with diols (compounds with two adjacent hydroxyl groups) makes it an exceptional molecular recognition element for sensing and biosensing applications.

Modified Electrodes for Electrochemical Biosensors

Electrochemical biosensors offer high sensitivity and rapid detection of biological molecules. Modifying electrode surfaces with boronic acid-containing compounds is a common strategy to create sensors for diol-containing targets like glycoproteins, which are important disease biomarkers. nih.gov Analogs such as 3-Hydroxyphenylboronic acid are explicitly noted for their use in developing these modified electrodes. sigmaaldrich.com The general principle involves immobilizing the boronic acid derivative onto an electrode surface. When the target glycoprotein (B1211001) is present, it binds to the boronic acid, causing a measurable change in the electrochemical signal (e.g., current or potential). This approach has been used to develop sensors for various clinically relevant molecules.

Chemoresponsive and pH-Responsive Materials

The reactivity of the boronic acid group is highly dependent on pH. This property is exploited to create "smart" materials that respond to changes in their chemical environment. Boronic acid-containing polymers can act as chemoresponsive materials, for example, by binding to glucose, a diol-containing sugar. rsc.org This interaction can trigger a physical change in the material, such as the swelling of a hydrogel, which can be used for glucose sensing or controlled drug release. rsc.org

Furthermore, the boronic acid-diol interaction is reversible and pH-sensitive, making these materials inherently pH-responsive. rsc.orgrsc.org For instance, nano-drug delivery systems have been designed using phenylboronic acid esters as linkages that are stable at physiological pH (around 7.4) but break apart in the more acidic environment of tumor tissues (pH 6.2-6.9). nih.govnih.govmdpi.com This targeted disassembly allows for the precise release of chemotherapy drugs at the cancer site, enhancing efficacy while reducing side effects. nih.gov

Polymer Chemistry and Optoelectronic Materials

The incorporation of boron into the main chain of conjugated polymers is a promising strategy for developing novel materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. nsf.govnih.gov Boron-functionalized polymers offer unique electronic properties due to the presence of the empty p-orbital on the boron atom, which can interact with the delocalized π-system of the polymer backbone. nsf.gov

The synthesis of these materials can be achieved through methods like the ring-opening copolymerization of boron-containing monomers. nih.gov This allows for precise control over the polymer's structure, molecular weight, and the amount of boron incorporated. nih.gov The resulting boron-containing polyesters are often amorphous with high thermal stability. nih.gov Such polymers can be further modified; for example, the boronic ester groups can undergo cross-coupling reactions to attach fluorescent molecules, creating highly luminescent materials suitable for optoelectronic applications. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxyphenylboronic acid |

| Formaldehyde |

| Ammonia |

| Phenylboronic acid |

| Glucose |

| Boric Acid |

| Iron(III) ion |

| Silver(I) ion |

| Amoxicillin |

| 4-vinylphenylboronic acid |

Computational and Theoretical Investigations of 3 Bromo 5 Hydroxyphenylboronic Acid

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of substituents in 3-Bromo-5-hydroxyphenylboronic acid are crucial for understanding its reactivity and interactions. Computational methods, particularly density functional theory (DFT), are powerful tools for investigating these structural features.

Potential Energy Surface Studies

Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of its geometry. For this compound, PES studies would typically focus on the rotation around the C-B (carbon-boron) and C-O (carbon-oxygen of the hydroxyl group) bonds. These rotations determine the orientation of the boronic acid and hydroxyl groups relative to the phenyl ring.

Identification of Molecular Conformers

The rotation of the boronic acid [-B(OH)₂] and hydroxyl (-OH) groups relative to the phenyl ring in this compound gives rise to several possible conformers. The key dihedral angles to consider are C-C-B-O and C-C-O-H. The orientations of the hydroxyl groups on the boron atom are typically described as syn or anti with respect to the B-C bond.

Based on studies of phenylboronic acids, the two primary conformers of the B(OH)₂ group are the anti-syn and the syn-anti forms. mdpi.com In the context of this compound, these would be further influenced by the presence of the hydroxyl and bromo substituents on the phenyl ring. The relative energies of these conformers determine their population at a given temperature. The global minimum energy structure would represent the most stable conformer.

Table 1: Plausible Conformers of this compound

| Conformer | Orientation of Boronic Acid Group | Orientation of Phenolic Hydroxyl Group | Relative Stability |

|---|---|---|---|

| I | anti-syn | In-plane | Potentially the most stable |

| II | syn-anti | In-plane | Slightly higher in energy than I |

| III | anti-syn | Out-of-plane | Higher energy due to loss of conjugation |

Note: This table is a theoretical representation based on general principles of conformational analysis of phenylboronic acids. Specific energy values would require dedicated quantum chemical calculations.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within this compound dictates its chemical behavior and reactivity. Computational chemistry provides insights into this electronic landscape.

Atomic Charge Distribution

The distribution of atomic charges across the molecule can be calculated using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations help in identifying electrophilic and nucleophilic sites within the molecule.

For this compound, the boron atom is expected to carry a significant positive charge, making it an electrophilic center. The oxygen atoms of the boronic acid and hydroxyl groups, along with the bromine atom, will be electron-rich and carry negative charges. The carbon atoms of the phenyl ring will have varying charges depending on their substitution. The carbon atom attached to the boron will likely be more positive than the others. Understanding this charge distribution is crucial for predicting how the molecule will interact with other reagents.

Molecular Orbital Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

In this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms, reflecting the presence of lone pairs and the π-system. The LUMO is expected to be centered on the boronic acid group, specifically on the empty p-orbital of the boron atom. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational studies on similar aromatic compounds have used DFT to calculate these orbital energies and map their distributions. nih.govniscpr.res.in

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively high, indicating electron-donating capability |

| LUMO Energy | Relatively low, indicating electron-accepting capability |

| HOMO-LUMO Gap | Moderate, suggesting reasonable kinetic stability |

| HOMO Localization | Phenyl ring, oxygen atoms |

Note: The values in this table are qualitative predictions based on the electronic nature of the substituents.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

For this compound, computational chemistry can be used to predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The vibrational frequencies in the IR and Raman spectra correspond to the different bond stretching, bending, and torsional motions within the molecule. Calculations using DFT can predict these frequencies with a reasonable degree of accuracy, aiding in the assignment of experimental spectral bands. niscpr.res.in

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for confirming the connectivity of atoms and the electronic environment of the different nuclei in the molecule. The calculated chemical shifts for the hydrogen and carbon atoms of the phenyl ring would be influenced by the electron-withdrawing effects of the bromine and boronic acid groups and the electron-donating effect of the hydroxyl group.

While specific predicted spectra for this compound are not available in the provided search results, the methodology for such predictions is well-established in computational chemistry. niscpr.res.inresearchgate.net

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-2-hydroxypyridine |

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are instrumental in assigning the vibrational modes of this compound. researchgate.net These simulations are typically performed using DFT methods, which can predict the frequencies and intensities of the vibrational bands. nih.gov By comparing the calculated spectra with experimental data, a detailed assignment of the fundamental vibrations can be achieved. researchgate.netnih.gov

The process often involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies. nih.govnih.gov These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental results. nih.gov The total energy distribution (TED) analysis is also employed to provide a quantitative assignment of each vibrational mode to specific internal coordinates of the molecule, such as stretching, bending, and torsion. researchgate.netnih.gov

For boronic acid derivatives, computational studies have successfully simulated the FT-IR and FT-Raman spectra, providing valuable insights into the vibrational characteristics of the C-B, B-O, and O-H bonds, as well as the phenyl ring vibrations. researchgate.net These simulations aid in understanding how the substituents, in this case, the bromo and hydroxyl groups, influence the vibrational spectrum of the molecule. researchgate.net

Table 1: Simulated Vibrational Frequencies for Phenylboronic Acid Derivatives

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Example) |

|---|---|

| O-H Stretch | ~3700 |

| C-H Stretch (Aromatic) | ~3100 |

| C=C Stretch (Aromatic) | ~1600 |

| B-O Stretch | ~1350 |

| C-Br Stretch | ~600 |

Note: This table provides example frequency ranges for key vibrational modes in phenylboronic acid derivatives based on computational studies. Actual values for this compound would require specific calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a crucial tool for the structural elucidation of this compound. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov

These calculations provide theoretical chemical shift values that can be compared with experimental data, aiding in the assignment of signals in the NMR spectrum to specific nuclei within the molecule. researchgate.net The accuracy of the predicted chemical shifts is dependent on the level of theory and the basis set used in the calculations. nih.gov For boronic acids, these calculations can help in understanding the electronic environment around the boron atom and the influence of the substituents on the chemical shifts of the aromatic protons and carbons. researchgate.netsdsu.edu

Table 2: Calculated NMR Chemical Shifts for a Substituted Phenylboronic Acid (Example)

| Nucleus | Calculated Chemical Shift (ppm) (Example) |

|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 |

| ¹H (Hydroxyl) | 5.0 - 6.0 |

| ¹³C (Aromatic) | 120 - 140 |

| ¹³C (C-B) | ~140 |

Note: This table presents typical calculated chemical shift ranges for substituted phenylboronic acids. Precise values for this compound would necessitate specific computational analysis.

UV-Vis Absorption Predictions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.netmdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

By analyzing the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the nature of the electronic excitations. researchgate.netnih.gov This information is valuable for understanding the electronic structure and photophysical properties of the molecule. The predicted UV-Vis spectra can be compared with experimental measurements to validate the computational model and to interpret the observed absorption bands. researchgate.netnih.gov

Table 3: Predicted UV-Vis Absorption Data for a Phenylboronic Acid Derivative (Example)

| Transition | Calculated λmax (nm) (Example) | Oscillator Strength (f) (Example) |

|---|---|---|

| π → π* | ~270 | > 0.1 |

| n → π* | ~300 | < 0.01 |

Note: This table illustrates the type of data obtained from UV-Vis absorption predictions for a representative phenylboronic acid. Specific calculations are required for this compound.

Crystal Engineering and Solid-State Behavior Modeling

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. nih.govresearchgate.net Computational modeling plays a significant role in this field by predicting and analyzing the crystal packing and intermolecular interactions that govern the solid-state behavior of this compound. nih.gov

Techniques such as molecular mechanics and DFT can be used to model the crystal lattice and to calculate the lattice energy, which provides an indication of the stability of the crystal structure. researchgate.net These models can also predict the formation of hydrogen bonds, halogen bonds, and other non-covalent interactions that are crucial in directing the self-assembly of the molecules in the solid state. researchgate.netnih.gov Understanding these interactions is key to predicting the polymorphism of the compound, which is the ability to exist in multiple crystal forms with different physical properties. researchoutreach.org

Application of Density Functional Theory (DFT) in Characterization and Prediction

Density Functional Theory (DFT) is a versatile and widely used computational method that underpins many of the theoretical investigations of this compound. mdpi.comnih.gov DFT calculations are employed to determine the electronic structure, optimized molecular geometry, and various spectroscopic properties of the molecule. researchgate.netnih.govnih.gov

Advanced Analytical Characterization Techniques for 3 Bromo 5 Hydroxyphenylboronic Acid and Its Reaction Products

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of 3-Bromo-5-hydroxyphenylboronic acid. These methods rely on the interaction of electromagnetic radiation with the molecule to probe its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and quantity of different atoms. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR is used for comprehensive characterization.

While specific, publicly available spectral data for this compound is limited, a detailed analysis of the closely related compound, 3-bromophenylboronic acid, provides a strong basis for interpretation. researchgate.net The addition of a hydroxyl group at the 5-position on the phenyl ring in the target molecule would be expected to introduce predictable changes in the spectra.

¹H NMR: In the ¹H NMR spectrum, one would expect to see distinct signals for each of the aromatic protons, the hydroxyl proton of the phenol (B47542), and the two hydroxyl protons of the boronic acid group. The aromatic protons would appear as multiplets or distinct singlets/doublets depending on the solvent and resolution. The protons on the boronic acid group, -B(OH)₂, often exhibit a broad singlet that can exchange with deuterium (B1214612) in solvents like D₂O. Similarly, the phenolic -OH proton is also a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals would be expected for the aromatic carbons. A key feature is the C-B bond, which often results in a broad or sometimes unobservable signal for the ipso-carbon due to the quadrupolar nature of the boron nucleus. ambeed.com The chemical shifts are influenced by the attached substituents (Br, OH, B(OH)₂).

¹¹B NMR: As boron is a key element in this compound, ¹¹B NMR is a crucial tool. Boronic acids typically show a single, broad resonance in the range of δ 27-33 ppm. pressbooks.pub The chemical shift can provide information about the coordination state of the boron atom. For instance, the formation of boronate esters or complexes with Lewis bases results in a significant upfield shift, indicating a change from a trigonal planar (tricoordinate) to a tetrahedral (tetracoordinate) geometry. pressbooks.pub The use of two-dimensional techniques like ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC) can be invaluable for confirming the connectivity between protons and the boron atom, aiding in the structural assignment of complex reaction products or intermediates. boroncore.com

Table 8.1.1-A: Representative NMR Data for a Related Compound, 3-Bromophenylboronic Acid (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.10 | s | -B(OH)₂ |

| 7.91 | t | H-2 | |

| 7.68 | d | H-6 | |

| 7.57 | d | H-4 | |

| 7.30 | t | H-5 | |

| ¹³C NMR | 136.5 | s | C-2 |

| 134.1 | s | C-6 | |

| 130.6 | s | C-5 | |

| 128.5 | s | C-4 | |

| 121.7 | s | C-3 (C-Br) | |

| * | - | C-1 (C-B) |

Data sourced from a study on 3-bromophenylboronic acid and presented for illustrative purposes. researchgate.net The ipso-carbon attached to boron was not detected. researchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds, which absorb light at characteristic frequencies.